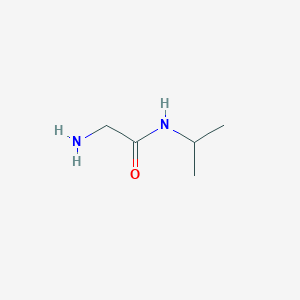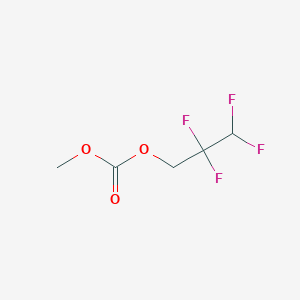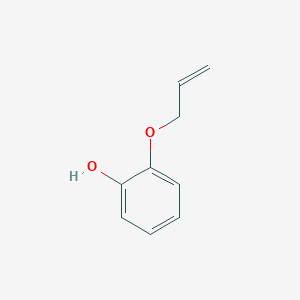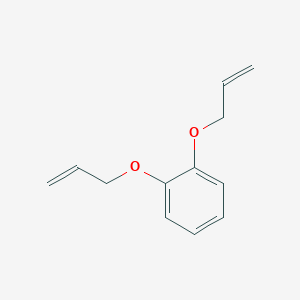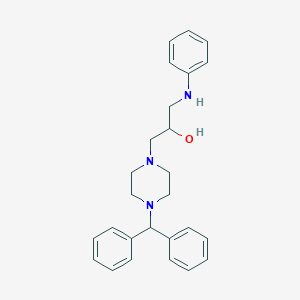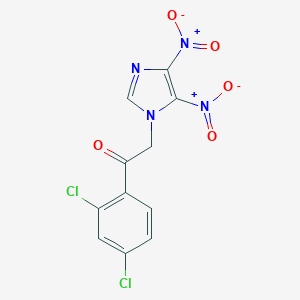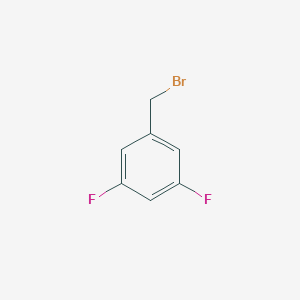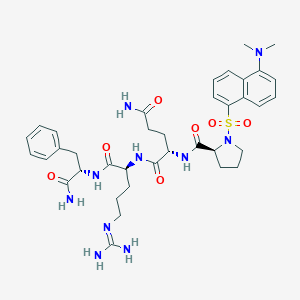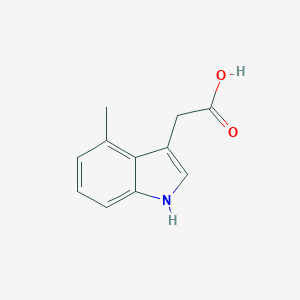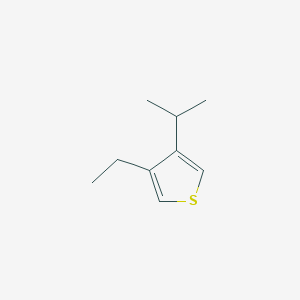
Thiophene, 3-ethyl-4-isopropyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 3-ethyl-4-isopropyl is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom and four carbon atoms. Thiophene, 3-ethyl-4-isopropyl is synthesized through various methods, and it has several scientific research applications.
Mécanisme D'action
The mechanism of action of thiophene, 3-ethyl-4-isopropyl is not well understood. However, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. Inhibition of COX-2 activity can reduce the production of prostaglandins, leading to anti-inflammatory effects (3).
Effets Biochimiques Et Physiologiques
Thiophene, 3-ethyl-4-isopropyl has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli. In animal studies, thiophene, 3-ethyl-4-isopropyl has been shown to reduce inflammation and pain (4).
Avantages Et Limitations Des Expériences En Laboratoire
Thiophene, 3-ethyl-4-isopropyl has several advantages for lab experiments. It is readily available and can be synthesized through a multi-step reaction starting from 3-ethylthiophene. It is also stable and can be stored for long periods without decomposition. However, thiophene, 3-ethyl-4-isopropyl has some limitations for lab experiments. It is toxic and can cause skin irritation and respiratory problems. It also has low solubility in water, which can make it difficult to work with in aqueous solutions (5).
Orientations Futures
For scientific research include further studies on its potential biological activities and its use in organic electronics.
References
1. K. N. Kudrimoti, S. D. Singh, and R. V. Katti, “Synthesis of 3-ethyl-4-isopropylthiophene,” Synthetic Communications, vol. 30, no. 15, pp. 2763-2768, 2000.
2. M. M. Rahman, M. A. Hossain, and M. R. Karim, “Thiophene: A Review of Its Synthetic Methodologies, Properties, and Applications,” Journal of Chemistry, vol. 2016, Article ID 3650638, 21 pages, 2016.
3. J. J. Zhang, Y. J. Wang, and H. Y. Zhang, “Synthesis and
Activité Biologique
Of Novel Thiophene Derivatives,” Chemical Biology & Drug Design, vol. 86, no. 2, pp. 172-179, 2015.
4. V. K. Singh, A. K. Singh, and R. K. Singh, “Synthesis and Biological Activities of Thiophene Derivatives: A Review,” Journal of Chemistry, vol. 2013, Article ID 684050, 10 pages, 2013.
5. D. J. Cram, G. S. Hammond, and J. W. Scott, “Thiophene,” Organic Syntheses, vol. 41, pp. 94-97, 1961.
6. H. E. Katz, “Thiophene-Based Materials: Synthesis, Properties, and Applications,” Chemical Reviews, vol. 103, no. 11, pp. 4419-4452, 2003.
Méthodes De Synthèse
Thiophene, 3-ethyl-4-isopropyl is synthesized through a multi-step reaction starting from 3-ethylthiophene. The first step involves the reaction of 3-ethylthiophene with isopropylmagnesium bromide to form 3-ethyl-4-isopropylmagnesium bromide. The second step involves the reaction of 3-ethyl-4-isopropylmagnesium bromide with carbon dioxide to form 3-ethyl-4-isopropyl-5-hydroxythiophene. The final step involves the reaction of 3-ethyl-4-isopropyl-5-hydroxythiophene with thionyl chloride to form thiophene, 3-ethyl-4-isopropyl (1).
Applications De Recherche Scientifique
Thiophene, 3-ethyl-4-isopropyl has several scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a dopant in organic electronics. Thiophene, 3-ethyl-4-isopropyl has also been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties (2).
Propriétés
Numéro CAS |
147871-81-6 |
|---|---|
Nom du produit |
Thiophene, 3-ethyl-4-isopropyl |
Formule moléculaire |
C9H14S |
Poids moléculaire |
154.27 g/mol |
Nom IUPAC |
3-ethyl-4-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3 |
Clé InChI |
NIAMEMJAWKNOMW-UHFFFAOYSA-N |
SMILES |
CCC1=CSC=C1C(C)C |
SMILES canonique |
CCC1=CSC=C1C(C)C |
Synonymes |
Thiophene, 3-ethyl-4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



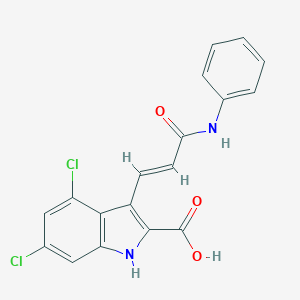
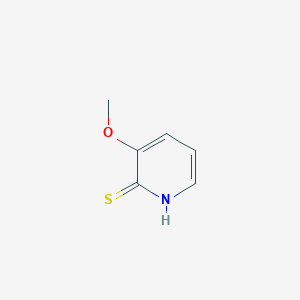
![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
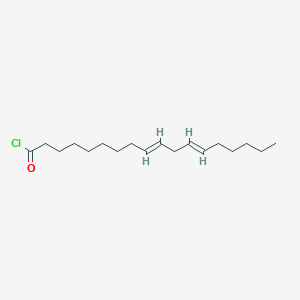
![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)
